

An In-depth Technical Guide to Oxyphenonium Bromide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Oxyphenonium

Cat. No.: B072533

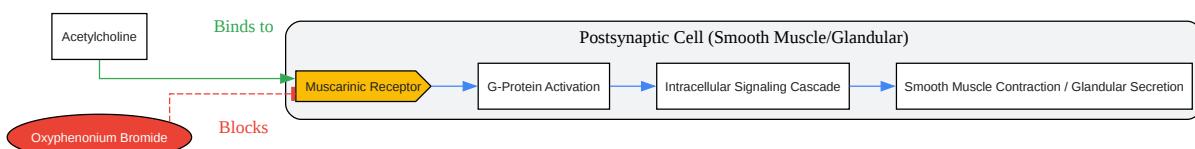
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties and pharmacological characteristics of **oxyphenonium** bromide. The document includes a summary of its molecular data, detailed experimental protocols for its analysis, and a visualization of its mechanism of action.

Core Molecular and Physical Data

Oxyphenonium bromide is a synthetic anticholinergic agent.[\[1\]](#)[\[2\]](#) Its fundamental properties are summarized in the table below.


Property	Value	Source
Molecular Formula	$C_{21}H_{34}BrNO_3$	[3]
Molecular Weight	428.4 g/mol	[3]
CAS Number	50-10-2	[4]
Appearance	Crystals	[5]
Melting Point	189-194°C	[5]
Solubility	Freely soluble in water, sparingly soluble in alcohol.	[5]

Pharmacological Profile

Oxyphenonium bromide functions as a muscarinic antagonist, competing with acetylcholine for binding to muscarinic receptors.[2][3] This action inhibits parasympathetic nerve impulses, leading to several physiological effects, including the reduction of gastrointestinal motility and secretion, and the relaxation of smooth muscle.[3] It is used as an antispasmodic and in the treatment of gastric and duodenal ulcers.[1][6]

Signaling Pathway

The primary mechanism of action for **oxyphenonium** bromide is the competitive antagonism of acetylcholine at muscarinic receptors. This interaction blocks the signaling cascade that leads to smooth muscle contraction and glandular secretion in the gastrointestinal tract.

[Click to download full resolution via product page](#)

Mechanism of Action of **Oxyphenonium** Bromide

Experimental Protocols

The following section details methodologies for the analysis and synthesis of **oxyphenonium** bromide.

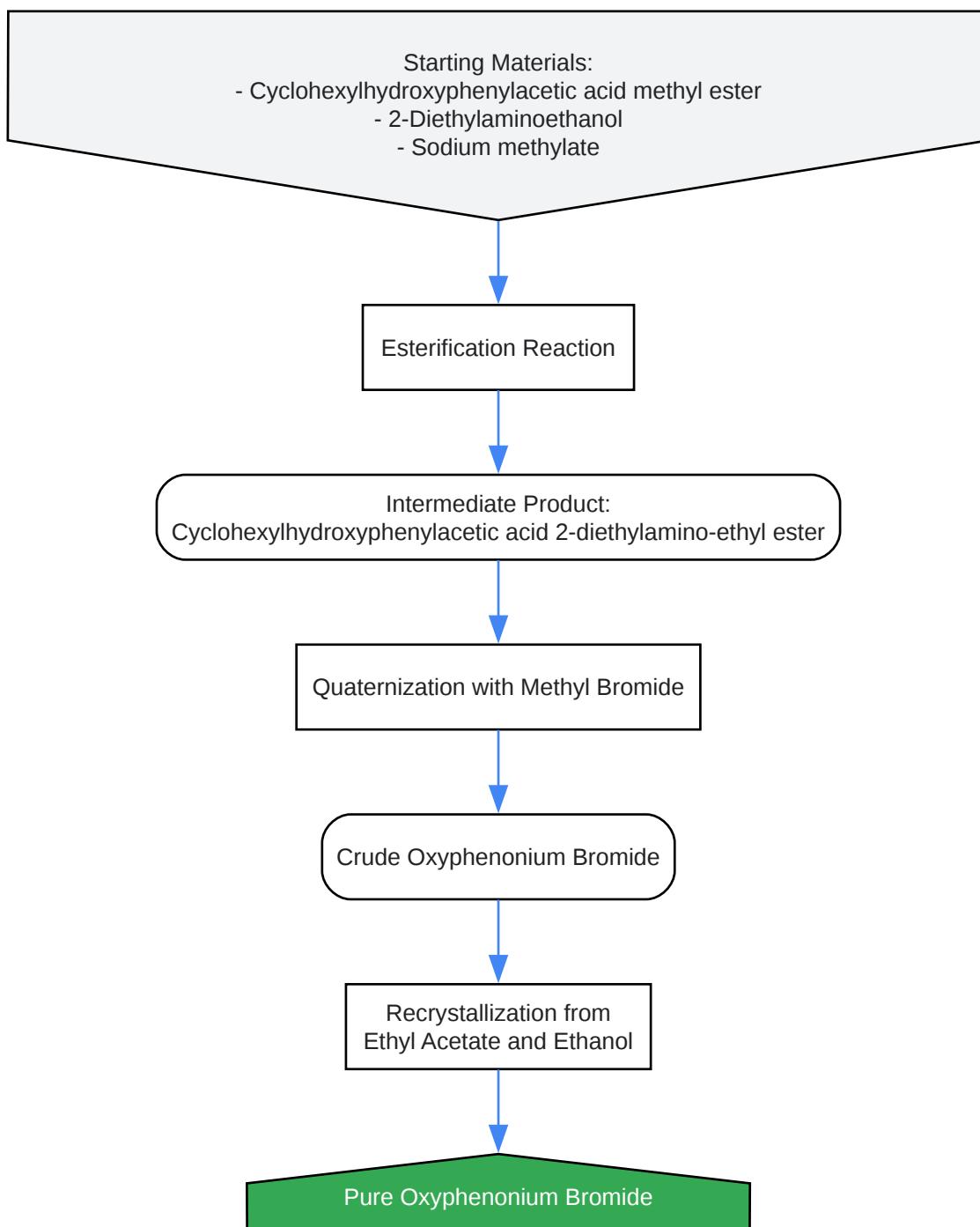
4.1. Spectroscopic and Conductometric Assay

A method for the determination of **oxyphenonium** bromide (OXBr) in its pure form and in pharmaceutical preparations involves its interaction with precipitating reagents such as silver nitrate (AgNO_3) and phosphomolybdic acid (PMA).[1]

- Principle: The reaction between OXBr and the precipitating reagent forms an ion associate, which can be quantified.
- Methodology:

- Conductometric Titration: A solution of OXBr is titrated with a standardized solution of either AgNO₃ or PMA. The conductivity of the solution is measured after each addition of the titrant. The endpoint is determined by a sharp change in conductivity. Differential conductivity methods and Boltzmann sigmoid fitting can be used for more accurate endpoint detection.
- Spectroscopic Characterization: The resulting precipitate is collected, purified, and characterized using Infrared (IR) and Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy to confirm the structure of the ion associate.
- Application: This method is suitable for the quality control of OXBr in pharmaceutical formulations.[\[1\]](#)

4.2. High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Analysis


A stability-indicating HPLC method has been developed for the determination of **oxyphenonium** bromide and its degradation products.[\[7\]](#)

- Principle: The method separates **oxyphenonium** bromide from its degradation products based on their differential partitioning between a stationary phase and a mobile phase.
- Methodology:
 - Chromatographic System:
 - Column: Cyanopropyl column.
 - Mobile Phase: A mixture of acetonitrile and 25 mM potassium dihydrogen phosphate (pH 3.4) in a 50:50 (v/v) ratio.
 - Temperature: Ambient.
 - Detection: UV detection at 222 nm.
 - Quantitation: The concentration of **oxyphenonium** bromide is determined by measuring the peak area from the chromatogram and comparing it to a standard curve.

- Application: This method is used for the quantitative analysis of **oxyphenonium** bromide in tablets and for studying its degradation kinetics under various conditions (e.g., acidic and alkaline environments).[\[7\]](#)

4.3. Synthesis of **Oxyphenonium** Bromide

The synthesis of **oxyphenonium** bromide can be depicted in a process flow, which involves several chemical transformations and purification steps. A typical synthetic route is summarized below.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. oxyphenonium | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalaria.pharmacology.org]
- 3. What is the mechanism of Oxyphenonium Bromide? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacologic properties of antrenyl (oxyphenonium) (BA5473) diethyl(2-hydroxyethyl)methylammonium bromide alpha-phenyl-cyclohexaneglycolate, an anticholinergic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxyphenonium bromide - Wikipedia [en.wikipedia.org]
- 7. Stability-indicating method for determination of oxyphenonium bromide and its degradation product by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Oxyphenonium Bromide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b072533#oxyphenonium-bromide-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com